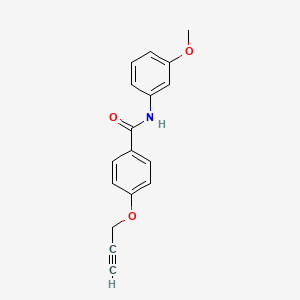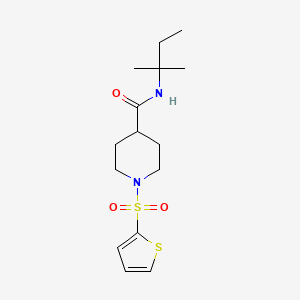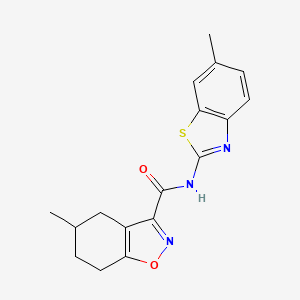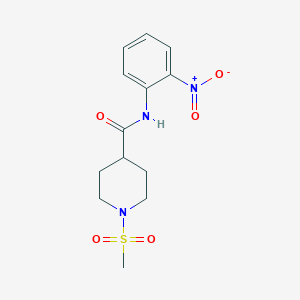![molecular formula C21H16ClN3O2 B4677951 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)
5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, closely related to the compound , involves starting from 2-chloropyridine-3-carboxylic acid through a series of reactions including esterification, nucleophilic aromatic substitution, amide formation, and ring closure. This methodology allows for the introduction of two identical or different groups attached to nitrogen, showcasing a straightforward and versatile approach to the compound's synthesis (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of a related compound, "5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione," exhibits a planar fused-ring system. It forms centrosymmetric dimers linked by paired N-H...O hydrogen bonds into chains, demonstrating complex intermolecular interactions and highlighting the potential for diverse chemical behavior and reactivity (Low et al., 2004).
Chemical Reactions and Properties
Research into compounds structurally related to 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has revealed a range of chemical reactions and properties. For instance, the reaction of (chloro carbonyl) phenyl ketene with 5-amino pyrazolones led to the synthesis of novel pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives with high yields, suggesting potential for diverse chemical synthesis and application (Zahedifar et al., 2016).
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones vary significantly, as indicated by their broad range in solubility values and permeability coefficients. This variation points to the compound's adaptability in different chemical environments and potential usefulness in a variety of applications (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of the compound are indicative of its potential in synthesis and application in various fields. The creation of novel 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones through a tandem aza-Wittig reaction exemplifies the innovative approaches to expanding the chemical diversity and utility of this class of compounds (Wang et al., 2015).
Mecanismo De Acción
Target of Action
The compound “5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is known to target Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity protein kinase that plays a key role in the control of the eukaryotic cell cycle. It is involved in spindle checkpoint function, chromosome alignment, and maintenance of chromosomal stability, which is critical for proper cell division .
Mode of Action
This compound exhibits strong binding affinity to the TTK, inhibiting its enzymatic function . The inhibition of TTK leads to the disruption of the cell cycle, preventing the cells from dividing properly. This is particularly effective in cancer cells, which divide uncontrollably .
Biochemical Pathways
The inhibition of TTK affects several biochemical pathways. These include the tyrosine kinase pathway , extracellular regulated protein kinases – ABL kinase pathway , phosphatidylinositol-3 kinase pathway , mammalian target of rapamycin pathway , p38 mitogen-activated protein kinases pathway , BCR-ABL pathway , dihydrofolate reductase pathway , cyclin-dependent kinase pathway , phosphodiesterase pathway , KRAS pathway , and fibroblast growth factor receptors pathway . These pathways are critical for cell division and growth, and their disruption leads to the death of cancer cells .
Pharmacokinetics
The compound has been found to have good oral pharmacokinetic properties. It has a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach effective concentrations in the body .
Result of Action
The result of the compound’s action is the inhibition of cell division, particularly in cancer cells. This leads to the death of these cells and a reduction in tumor size . The compound is selective for cancer cells, making it a promising candidate for cancer treatment .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-16-8-6-15(7-9-16)17-10-12-23-19-18(17)20(26)24-21(27)25(19)13-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIBWDNVLWTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-hydroxy-1-(2-phenylethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methyl-3-[(5-nitro-2-thienyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4677872.png)
![5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4677873.png)

![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)


![7-{2-[4-(difluoromethoxy)phenyl]-2-oxoethoxy}-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one](/img/structure/B4677933.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)
![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)
![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![5,5'-[1,3-propanediylbis(thio)]bis-1H-1,2,4-triazole](/img/structure/B4677968.png)